5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been observed in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .
Scientific Research Applications
Synthesis and Characterization
Research efforts in the synthesis and characterization of heterocyclic compounds have led to the development of new methodologies and the exploration of novel compounds with potential biological activities. For instance, studies have focused on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of various ester or amide derivatives. These synthetic pathways offer insights into the manipulation of heterocyclic cores for potential application in drug design and other fields (Şener et al., 2002).
Potential Biological Activities
The exploration of heterocyclic compounds extends to evaluating their biological activities. For example, certain pyrazole derivatives have been investigated for their inhibitory properties against photosynthetic electron transport, with some compounds exhibiting inhibitory properties comparable to commercial herbicides. This research contributes to the understanding of structure-activity relationships and the development of new agrochemicals (Vicentini et al., 2005).
Future Directions
Properties
IUPAC Name |
5-cyclopropyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(11-8-14(23-20-11)10-3-4-10)19-9-12-15(18-6-5-17-12)13-2-1-7-22-13/h1-2,5-8,10H,3-4,9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCKYEGGUITOOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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